

Application Notes and Protocols: The Role of Kaolin in Paper Coating Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Kaolinite

Cat. No.: B1170537

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of kaolin in paper coating formulations. The information presented herein is intended to guide researchers and scientists in understanding how the selection and application of kaolin can significantly impact the final properties of coated paper, a material often used in specialized applications, including packaging for pharmaceuticals and medical devices where print quality and material integrity are paramount.

Introduction to Kaolin in Paper Coatings

Kaolin, a hydrated aluminum silicate, is a key mineral pigment used extensively in the paper industry as both a filler and a coating agent.^{[1][2]} In paper coating formulations, kaolin is applied to the surface of the paper to enhance its optical and printing properties.^[1] The primary functions of kaolin in a coating are to improve brightness, smoothness, gloss, and printability, while also enhancing opacity.^{[2][3][4]}

The performance of kaolin in a coating formulation is intrinsically linked to its physical and chemical properties, which include particle size distribution, particle shape (aspect ratio), brightness, and rheology.^[1] Different grades of kaolin, such as hydrous, delaminated, and calcined kaolin, are engineered to optimize specific properties of the final coated sheet.^[5] For instance, fine particle-sized kaolins are utilized to achieve high gloss, while calcined kaolins are employed to increase brightness and opacity.^{[6][7]}

Quantitative Data on Kaolin Properties and Their Impact

The selection of a specific grade of kaolin has a quantifiable impact on the properties of the coated paper. The following tables summarize the typical properties of various kaolin grades and their corresponding effects on key paper quality parameters.

Table 1: Typical Properties of Commercial Paper Coating Kaolin Grades

Property	Hydrous Kaolin (No. 1 Coating)	Hydrous Kaolin (No. 2 Coating)	Delaminated Kaolin	Calcined Kaolin
Brightness (ISO R457)	88 - 92%	85 - 88%	88 - 91%	90 - 95% [5] [8]
Particle Size (% <2µm)	>90%	80 - 90%	85 - 95%	60 - 90% [8]
Median Particle Size (µm)	0.5 - 0.8	0.8 - 1.2	0.7 - 1.0	0.6 - 1.4 [8]
Aspect Ratio	Low to Medium	Low	High	Medium to High (aggregated)
Oil Absorption (g/100g)	35 - 45	38 - 48	40 - 50	45 - 85 [8]
Primary Application	High gloss coatings	General purpose coatings	Lightweight coatings, improved coverage	High brightness and opacity coatings

Table 2: Impact of Kaolin Properties on Coated Paper Characteristics

Kaolin Property	Paper Property Affected	Quantitative Impact
Fine Particle Size (<2µm)	Sheet Gloss	Finer particles lead to higher gloss. A shift from a No. 2 to a No. 1 coating grade can increase gloss by several points. [7]
High Aspect Ratio	Smoothness & Coverage	High aspect ratio (platy) kaolins provide superior coverage and a smoother surface, which is crucial for lightweight coated papers. [9]
Calcination	Brightness & Opacity	Calcined kaolin significantly boosts brightness and opacity due to the creation of air voids in the particles that scatter light. [5][6]
Particle Size Distribution	Print Gloss & Brightness	A controlled particle size distribution can lead to a sheet gloss gain of 0.1 to 4.0 TAPPI units and a brightness gain of 0.1 to 2.0 units compared to standard commercial clays. [10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the quality of kaolin-coated paper.

Protocol for Measuring Paper Brightness (Adapted from TAPPI T 452)

Objective: To determine the directional reflectance of the paper at 457 nm, which corresponds to its brightness.

Apparatus:

- Brightness tester with 45° illumination and 0° viewing geometry.
- Calibrated standards of known brightness.

Procedure:

- Instrument Calibration: Calibrate the brightness tester according to the manufacturer's instructions using the provided calibrated standards.
- Sample Preparation: Cut at least 10 representative samples from the coated paper. The samples should be clean, free of wrinkles, and large enough to cover the instrument's aperture. Create a pad of samples thick enough to be opaque.
- Measurement: a. Place the sample pad in the instrument with the coated side facing the aperture. b. Take a reading. c. Rotate the sample pad 90 degrees and take another reading. d. Continue this process for all samples, ensuring measurements are taken from different areas of the paper.
- Data Analysis: Calculate the average of all the readings to determine the ISO brightness of the coated paper.

Protocol for Measuring Specular Gloss (Adapted from TAPPI T 480)

Objective: To measure the specular gloss of coated paper at a 75° angle.

Apparatus:

- 75° gloss meter.
- High-gloss and low-gloss calibrated standards.

Procedure:

- Instrument Calibration: Calibrate the gloss meter using the high-gloss and low-gloss standards as per the manufacturer's guidelines.

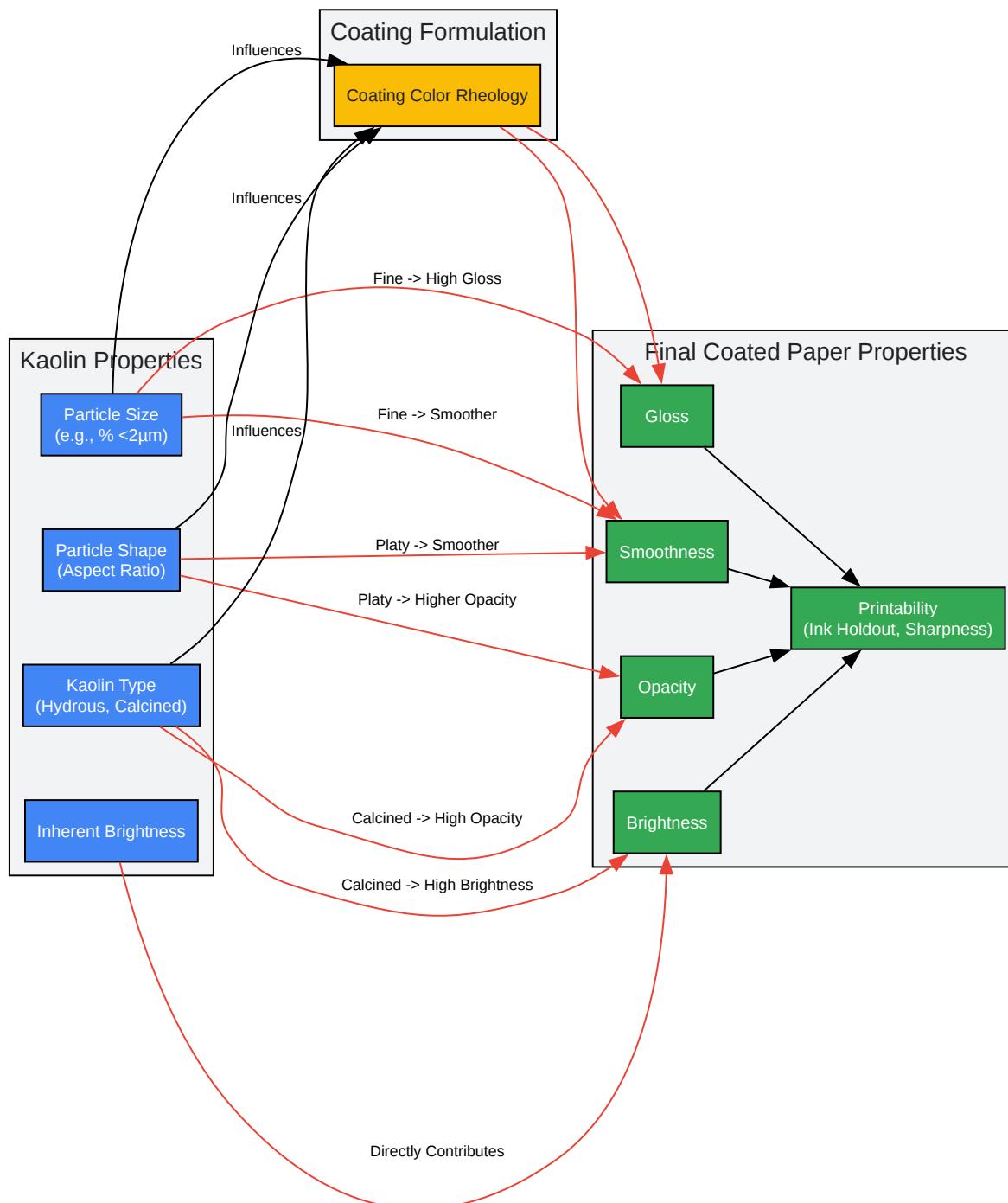
- Sample Preparation: Cut several test specimens from the coated paper, ensuring they are flat and free from defects.
- Measurement: a. Place a specimen on a flat, non-glossy surface. b. Position the gloss meter on the specimen and take a reading. c. Repeat the measurement at different locations on the specimen and on different specimens to obtain a representative average.
- Data Analysis: The gloss is reported as the average of the readings in gloss units.

Protocol for Measuring Paper Surface Roughness (Adapted from TAPPI T 555 - Parker Print-Surf Method)

Objective: To measure the surface roughness of the coated paper under conditions that simulate printing pressure.

Apparatus:

- Parker Print-Surf (PPS) instrument.
- Resilient backing material (e.g., lithographic blanket).
- Compressed air supply.


Procedure:

- Instrument Setup: Set up the PPS instrument according to the manufacturer's instructions, including the selection of the appropriate clamping pressure and backing material.
- Sample Preparation: Cut test pieces of the coated paper that are larger than the measuring head of the instrument.
- Measurement: a. Place the sample on the instrument's measuring stage with the coated side up. b. Activate the instrument to lower the measuring head and apply the specified pressure. c. The instrument will measure the rate of air leakage between the measuring land and the paper surface. d. The result is typically displayed in micrometers (μm). e. Repeat the measurement at several locations on the paper to obtain an average value.

- Data Analysis: A lower PPS value indicates a smoother paper surface.

Visualization of Kaolin's Influence on Paper Coating

The following diagram illustrates the logical relationship between the fundamental properties of kaolin and the resulting characteristics of the coated paper.

[Click to download full resolution via product page](#)

Caption: Logical flow of kaolin properties influencing final coated paper characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enhancing Paper Brightness and Opacity with Kaolin Clay Coating | Kaolin [kaolin.om]
- 2. Kaolin For Paper Industry | Alchemist Kaolin [alchemist-kaolin.com]
- 3. nivaglobal.in [nivaglobal.in]
- 4. thesharadgroup.com [thesharadgroup.com]
- 5. lspdminerals.com [lspdminerals.com]
- 6. nbinno.com [nbino.com]
- 7. epicmilling.com [epicmilling.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2000032699A1 - Kaolin clay pigment for paper coating and method for producing same - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols: The Role of Kaolin in Paper Coating Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1170537#role-of-kaolin-in-paper-coating-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com